1-Benzyl-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine
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Overview
Description
1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE is a complex organic compound with the molecular formula C17H19N3O4S It is known for its unique structural features, which include a piperazine ring substituted with benzyl and nitrophenoxybenzenesulfonyl groups
Preparation Methods
The synthesis of 1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The benzylated piperazine is reacted with 4-nitrophenoxybenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds, such as:
1-Benzyl-4-(4-nitrophenyl)piperazine: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine: The presence of a methylbenzoyl group instead of a benzyl group can influence its chemical properties and applications.
1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine: The methoxy group introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of 1-BENZYL-4-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O5S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-(4-nitrophenoxy)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C23H23N3O5S/c27-26(28)20-6-8-21(9-7-20)31-22-10-12-23(13-11-22)32(29,30)25-16-14-24(15-17-25)18-19-4-2-1-3-5-19/h1-13H,14-18H2 |
InChI Key |
WYVPGBWGXUCNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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